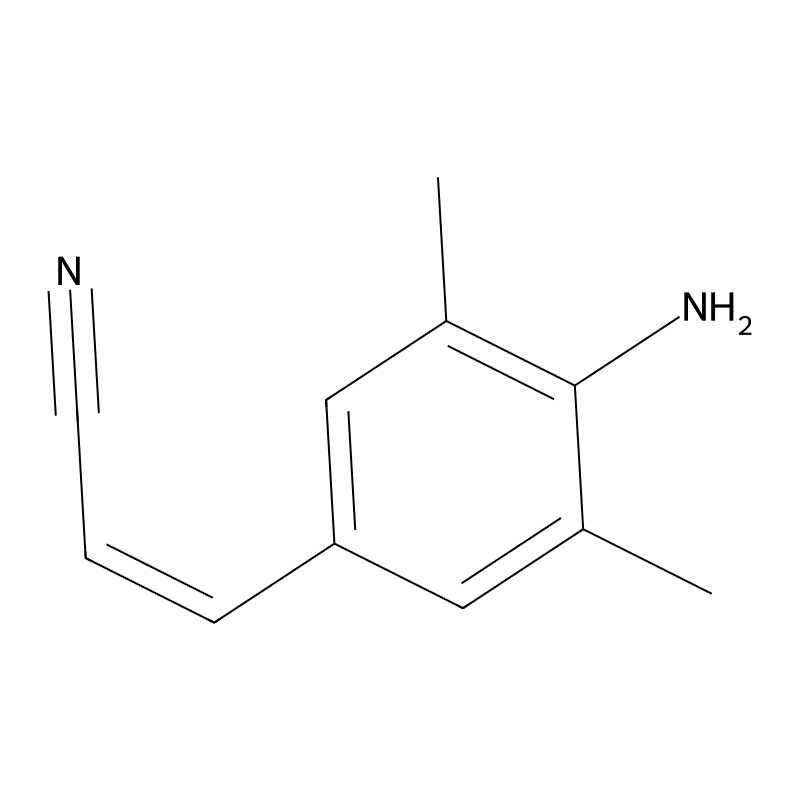(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Precursor for Antiviral Drugs:
Rilpivirine is a key intermediate in the synthesis of Efavirenz, an established non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV/AIDS treatment []. The presence of the nitrile and amine functional groups in rilpivirine makes it suitable for further chemical modifications leading to Efavirenz [].
Organic Synthesis and Material Science:
The unique structure of rilpivirine, containing an aromatic ring, a cyano group (C≡N), and an amino group (NH2), makes it a versatile building block for organic synthesis. Researchers can utilize rilpivirine to synthesize various complex molecules with potential applications in material science, such as polymers or functional materials [].
Medicinal Chemistry Research:
Rilpivirine's scaffold, with its specific arrangement of functional groups, can be a starting point for drug discovery efforts. By modifying the molecule's structure, researchers can explore its potential binding to various biological targets and assess its pharmacological activity in different disease models []. This approach can lead to the development of novel therapeutic candidates.
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is an organic compound with the molecular formula and a molecular weight of approximately 172.23 g/mol. This compound appears as a pale green crystalline solid and is known for its solubility in organic solvents such as ethanol and dimethyl sulfoxide, while being insoluble in water . The compound features a double bond between the carbon atoms adjacent to the nitrile group, which contributes to its unique structural properties.
- Nucleophilic Addition: The nitrile group can react with nucleophiles to form amines or other derivatives.
- Electrophilic Substitution: The aromatic ring can be modified through electrophilic aromatic substitution reactions.
- Hydrogenation: Under catalytic conditions, the double bond can be hydrogenated to form saturated derivatives.
The synthesis of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile typically involves:
- Amination Reaction: Starting from 3,5-dimethylphenylacrylonitrile, an amination reaction can be performed using ammonia or amine derivatives.
- Alkylation: The introduction of the amino group can also be achieved through alkylation methods involving suitable precursors.
- Isomerization: If necessary, isomerization techniques may be employed to obtain the (Z) configuration from (E) forms.
These methods highlight the versatility in synthetic approaches available for this compound .
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile has potential applications in various fields:
- Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting cancer or infectious diseases.
- Material Science: It may serve as a building block for polymers or other materials with specific mechanical properties.
- Research: Utilized in academic and industrial research settings for studying structure-activity relationships in drug development.
Interaction studies involving (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile are crucial for understanding its pharmacokinetics and dynamics. Key areas include:
- Drug-Receptor Interactions: Investigating how this compound binds to specific biological targets.
- Metabolic Pathways: Understanding how it is metabolized within biological systems to predict efficacy and toxicity.
- Synergistic Effects: Exploring its interactions with other compounds to enhance therapeutic outcomes.
Several compounds share structural similarities with (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-Amino-3,5-dimethylbenzonitrile | 74896-24-5 | 0.86 | Directly related amino compound |
| 2,6-Dimethylaniline hydrochloride | 21436-98-6 | 0.85 | Contains two methyl groups on the aromatic ring |
| 3,3',5,5'-Tetramethylbenzidine dihydrochloride | 64285-73-0 | 0.84 | A dye used in biochemical assays |
| 2-Aminoprop-1-ene-1,1,3-tricarbonitrile | 868-54-2 | 0.60 | Contains multiple nitrile groups |
The uniqueness of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile lies in its specific arrangement of functional groups and its potential biological activities that distinguish it from other similar compounds .








